Aceclofenac Benzyl Ester
Description
Contextualization within Aceclofenac (B1665411) Research and Pharmaceutical Science
Aceclofenac, a phenylacetic acid derivative, is a prominent NSAID prescribed for the management of pain and inflammation in conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. veeprho.com Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain. synthinkchemicals.comveeprho.com The synthesis of aceclofenac often involves the use of its benzyl (B1604629) ester as a key intermediate. google.comgoogle.com This strategic use of the benzyl ester allows for specific chemical transformations on other parts of the molecule while the carboxylic acid group is protected. Subsequent removal of the benzyl group yields the active pharmaceutical ingredient, aceclofenac.
Significance as a Synthetic Intermediate and Impurity in Drug Development
However, any unreacted Aceclofenac Benzyl Ester or byproducts from its synthesis can persist through the manufacturing process and become impurities in the final drug substance. researchgate.netshijiebiaopin.net The European Pharmacopoeia lists this compound as "Aceclofenac Impurity F". synzeal.comsynthinkchemicals.com Regulatory bodies like the U.S. FDA and the European Medicines Agency (EMA) have stringent guidelines for the control of such impurities in pharmaceutical products to ensure patient safety. veeprho.comshijiebiaopin.net The presence of impurities can potentially affect the stability, bioavailability, and even the safety profile of the drug.
Forced degradation studies, which involve subjecting the drug substance to stress conditions like heat, acid, alkali, oxidation, and light, are crucial for identifying potential degradation products, including those that might arise from the breakdown of this compound. shijiebiaopin.netnih.gov These studies help in developing stability-indicating analytical methods capable of separating and quantifying the active ingredient from its impurities. nih.gov
| Reactants | Reaction Conditions | Product | Reference |
|---|---|---|---|
| Diclofenac (B195802) and Benzyl Acetate (B1210297) Bromide | Catalyzed by palladium on carbon, followed by hydrogenation to remove the benzyl ester. | This compound | google.com |
| Diclofenac Sodium and Benzyl Chloroacetate (B1199739) | Reaction in isopropanol (B130326) at 40-60°C. | This compound | google.com |
| Diclofenac and Benzyl Acetate Bromide in DMF | Stirred at 50°C for 8 hours. | This compound | google.com |
Current Research Paradigms and Unaddressed Areas
Current research concerning this compound is primarily focused on the development and validation of analytical methods for its detection and quantification as an impurity in aceclofenac. nih.govsphinxsai.com High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose, allowing for the separation and quantification of aceclofenac and its related compounds, including this compound. shijiebiaopin.netnih.govsphinxsai.com
A significant area of ongoing investigation is the synthesis and characterization of various aceclofenac impurities to be used as reference standards in analytical testing. researchgate.net This includes developing efficient and modified synthetic methods for not only this compound but also other related substances such as the methyl and ethyl esters of both aceclofenac and its precursor, diclofenac. researchgate.netsphinxsai.com
While much of the focus remains on impurity profiling and control, there is a potential for further research into the optimization of the synthetic processes to minimize the formation of this compound as a final impurity. Exploring alternative protective group strategies or more efficient deprotection methods could lead to a cleaner manufacturing process for aceclofenac. Additionally, a deeper understanding of the degradation pathways of this compound under various stress conditions could further enhance the development of robust and stable aceclofenac formulations.
| Compound Name | CAS Number | Role/Significance | Reference |
|---|---|---|---|
| Aceclofenac | 89796-99-6 | Active Pharmaceutical Ingredient (API) | veeprho.com |
| This compound (Impurity F) | 100499-89-6 | Synthetic intermediate and impurity | synzeal.combiosynth.com |
| Diclofenac (Impurity A) | 15307-86-5 | Precursor and impurity | researchgate.netallmpus.com |
| Methyl [2-[(2,6-dichlorophenyl) amino] phenyl]acetate (Methyl ester of diclofenac - Impurity B) | 15307-78-5 | Impurity | researchgate.netomchemlabs.in |
| Ethyl [2-[(2,6-dichlorophenyl) amino] phenyl]acetate (Ethyl ester of diclofenac - Impurity C) | 15307-77-4 | Impurity | researchgate.netallmpus.com |
| Methyl [[[2-[(2,6-dichlorophenyl) amino] phenyl] acetyl] oxy]acetate (Methyl ester of aceclofenac - Impurity D) | 139272-66-5 | Impurity | researchgate.netveeprho.com |
| Ethyl [[[2-[(2,6-dichlorophenyl) amino]phenyl] acetyl] oxy]acetate (Ethyl ester of aceclofenac - Impurity E) | 139272-67-6 | Impurity | researchgate.netveeprho.com |
| 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one (Impurity I) | 15362-40-0 | Impurity | researchgate.netsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-oxo-2-phenylmethoxyethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO4/c24-18-10-6-11-19(25)23(18)26-20-12-5-4-9-17(20)13-21(27)30-15-22(28)29-14-16-7-2-1-3-8-16/h1-12,26H,13-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKZSYGBKCIRFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676222 | |
| Record name | 2-(Benzyloxy)-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100499-89-6 | |
| Record name | 2-Oxo-2-(phenylmethoxy)ethyl 2-[(2,6-dichlorophenyl)amino]benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100499-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl aceclofenac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100499896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Benzyloxy)-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-oxo-2-phenylmethoxyethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACECLOFENAC BENZYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T7ZHK6MQP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Aceclofenac Benzyl Ester
Optimized Synthetic Routes and Reaction Mechanisms
The synthesis of aceclofenac (B1665411) benzyl (B1604629) ester primarily revolves around the esterification of a diclofenac (B195802) precursor. The reaction mechanism is a nucleophilic substitution, where the carboxylate of diclofenac attacks the electrophilic carbon of a benzyl haloacetate.
The most common and direct route to aceclofenac benzyl ester involves the condensation of a diclofenac salt with a suitable benzyl ester precursor. google.comdntb.gov.ua This strategy typically employs the sodium salt of diclofenac (diclofenac sodium) and a halo-substituted benzyl acetate (B1210297), such as benzyl bromoacetate (B1195939) or benzyl chloroacetate (B1199739).
One documented method involves the reaction of diclofenac with benzyl bromoacetate in a suitable solvent like N,N-dimethylformamide (DMF). google.com The reaction proceeds by dissolving diclofenac in DMF, followed by the addition of benzyl bromoacetate. The mixture is then heated to facilitate the condensation reaction, forming this compound. google.com
Another established procedure utilizes diclofenac sodium and benzyl chloroacetate in an isopropanol (B130326) solvent system. google.com This method is presented as a novel approach suitable for industrial production, highlighting its efficiency and the high quality of the resulting product. google.com The reaction is generally carried out at moderately elevated temperatures to ensure a reasonable reaction rate. google.com this compound is itself recognized as impurity F in the European Pharmacopoeia for Aceclofenac. semanticscholar.orgde-code.co.in
The general reaction scheme is as follows: Diclofenac Sodium + Benzyl Bromoacetate → this compound + Sodium Bromide
A specific example from patent literature details dissolving diclofenac (50.5g) in DMF (300ml), followed by the dropwise addition of benzyl bromoacetate (45.1g). The reaction is conducted for 8 hours at 50°C. google.com
To improve reaction efficiency, various catalytic systems and optimized solvent media have been investigated. The goal is often to accelerate the reaction rate, allowing for milder conditions and shorter reaction times, which can lead to higher purity and yield. google.com
Catalytic Enhancements: The introduction of an iodide catalyst, such as sodium iodide or potassium iodide, is a key enhancement. google.comgoogle.com In reactions involving chloroacetate precursors, the iodide ion can participate in a Finkelstein-type reaction, converting the chloroacetate in situ to the more reactive iodoacetate. This activation allows the esterification to proceed under milder conditions, significantly shortening the reaction time. google.comgoogle.com Phase transfer catalysts, such as quaternary ammonium (B1175870) compounds, have also been employed to facilitate the reaction between the aqueous-soluble diclofenac sodium and the organic-soluble haloacetate in biphasic systems.
Solvent System Optimization: The choice of solvent is critical for reaction success. N,N-dimethylformamide (DMF) is frequently used due to its excellent ability to dissolve diclofenac salts and its high boiling point, which allows for a wide range of reaction temperatures. google.com However, its high boiling point can complicate product purification. google.com
Alternative solvents have been optimized for better process performance and environmental considerations. Isopropanol has been successfully used as a reaction medium, providing a good balance of solubility for the reactants and ease of removal during workup. google.com Other solvents like acetone (B3395972) and acetonitrile (B52724) are also viable options, often chosen based on their polarity, boiling point, and compatibility with the chosen catalytic system. google.comgoogle.com The use of more environmentally friendly solvents like ethanol (B145695) has also been reported, aligning with green chemistry principles. google.com
Table 1: Comparison of Synthetic Conditions for this compound
| Precursors | Catalyst | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|
| Diclofenac, Benzyl Bromoacetate | None specified | DMF | 50°C | 8 hours | 69% | google.com |
| Diclofenac Sodium, Benzyl Chloroacetate | None specified | Isopropanol | 40-60°C | 1-3 hours | Not specified | google.com |
Process Development and Scale-Up Considerations
Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of impurity control and yield optimization to ensure a robust, efficient, and economical process. google.com
During the synthesis of this compound, several impurities can form, affecting the quality and purity of the final product. The primary impurity is often unreacted diclofenac or its sodium salt. google.com The presence of this starting material can complicate purification due to its similar chemical properties to the product.
Other potential impurities include by-products from side reactions. If the benzyl haloacetate precursor contains impurities or degrades, this can lead to the formation of related compounds. For instance, the presence of other alcohols (like methanol (B129727) or ethanol from solvents or starting materials) could potentially lead to the formation of the corresponding methyl or ethyl esters of aceclofenac, which are also known impurities (Impurity D and E, respectively). nih.gov
Control strategies include:
Stoichiometric Control: Precisely controlling the molar ratio of reactants to ensure complete conversion of the diclofenac starting material. google.com
Reaction Monitoring: Using techniques like Thin-Layer Chromatography (TLC) to monitor the reaction progress and ensure it is stopped once the starting material is consumed, preventing the formation of degradation products. google.com
Temperature and Time Management: Maintaining optimal reaction temperature and time to minimize side reactions. google.com
Purification: Implementing effective post-reaction workup procedures, such as aqueous washes to remove inorganic salts and unreacted water-soluble precursors. google.com
Catalyst Selection: As mentioned, using catalysts like sodium iodide can significantly improve reaction rates and lead to cleaner product profiles by allowing for milder conditions. google.com
Solvent Choice: The selection of an appropriate solvent system is critical. The solvent must effectively dissolve reactants while also allowing for easy product isolation. google.com
Post-Reaction Purification: A multi-step purification process is often necessary. After the initial reaction, the mixture is typically quenched with water to precipitate the crude product or to facilitate an extraction. google.com The crude solid is then filtered and washed. A common technique involves washing the crude product with a non-polar solvent like hexane (B92381) or cyclohexane (B81311) to remove non-polar impurities. google.com
Recrystallization: The final and most critical step for achieving high purity is recrystallization. Methanol is frequently cited as an effective solvent for the recrystallization of this compound, yielding it as a white crystalline solid with a defined melting point (e.g., 67-69°C). google.comgoogle.com
By carefully combining these optimization techniques, processes have been developed that report high yields and purity suitable for subsequent synthetic steps. google.com
Green Chemistry Principles in this compound Synthesis
While traditional synthetic routes have proven effective, there is a growing emphasis on incorporating the principles of green chemistry to reduce the environmental impact of pharmaceutical manufacturing. For this compound synthesis, this involves selecting safer solvents, reducing energy consumption, and improving atom economy.
The shift from solvents like DMF to more benign alternatives such as ethanol, isopropanol, and ethyl acetate is a significant step towards a greener process. google.comgoogle.comgoogle.com These solvents are less toxic, have lower boiling points for easier recovery, and are often derived from renewable resources. nih.gov One patented method explicitly highlights the use of ethanol, acetic acid, and ethyl acetate as more environmentally friendly and recoverable solvents. google.com
The use of catalysts that allow reactions to proceed under milder conditions (lower temperatures and pressures) contributes to energy efficiency, a core principle of green chemistry. google.com The development of heterogeneous catalysts, such as pillared clays (B1170129) or metal-organic frameworks, represents a frontier in green esterification processes, as these catalysts can be easily recovered and reused, minimizing waste. dntb.gov.uaresearchgate.net
Furthermore, designing synthetic routes that maximize atom economy by ensuring most of the atoms from the reactants are incorporated into the final product is a key goal. The condensation reaction to form the ester is inherently quite atom-efficient, with the main byproduct being a simple salt (e.g., sodium bromide). Optimizing this reaction to achieve near-quantitative yields further enhances its green credentials. The use of water as a solvent for reaction or workup, where feasible, is also a highly desirable green practice. nih.gov
Table 2: List of Chemical Compounds
| Compound Name | Other Names | Molecular Formula |
|---|---|---|
| Aceclofenac | 2-[2-(2,6-dichloroanilino)phenyl]acetic acid | C₁₆H₁₃Cl₂NO₄ |
| This compound | Benzyl [[[2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxy]acetate; Aceclofenac Impurity F | C₂₃H₁₉Cl₂NO₄ |
| Diclofenac | [2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid; Aceclofenac Impurity A | C₁₄H₁₁Cl₂NO₂ |
| Diclofenac Sodium | Sodium 2-[2-(2,6-dichloroanilino)phenyl]acetate | C₁₄H₁₀Cl₂NNaO₂ |
| Benzyl Bromoacetate | C₉H₉BrO₂ | |
| Benzyl Chloroacetate | C₉H₉ClO₂ | |
| N,N-Dimethylformamide | DMF | C₃H₇NO |
| Isopropanol | Isopropyl alcohol | C₃H₈O |
| Methanol | CH₄O | |
| Ethanol | C₂H₆O | |
| Acetone | C₃H₆O | |
| Acetonitrile | C₂H₃N | |
| Hexane | C₆H₁₄ | |
| Cyclohexane | C₆H₁₂ | |
| Sodium Iodide | NaI | |
| Potassium Iodide | KI | |
| Aceclofenac Methyl Ester | Aceclofenac Impurity D | C₁₇H₁₅Cl₂NO₄ |
Comprehensive Analytical Characterization and Quality Control of Aceclofenac Benzyl Ester
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of aceclofenac (B1665411) benzyl (B1604629) ester. Both ¹H and ¹³C NMR spectra provide critical data on the molecular framework.
In the ¹H NMR spectrum of aceclofenac benzyl ester, specific chemical shifts confirm the presence of all constituent protons. For instance, the protons of the benzyl group and the dichlorophenyl ring appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The methylene (B1212753) protons of the ester and acetyl moieties exhibit characteristic signals, which are crucial for confirming the esterification. A study of this compound reported the following ¹H NMR signals (500 MHz, CDCl₃, δ ppm): 7.52 (d, 2H), 7.30-7.39 (m, 5H), 7.23 (d, 1H), 7.22 (t, 1H), 7.09 (t, 1H), 6.92 (s, 1H, -NH-), 6.85 (t, 1H), 6.27 (d, 1H), 5.17 (s, 2H), 4.81 (s, 2H), and 3.91 (s, 2H). dlu.edu.vn
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The carbonyl carbons of the ester groups, the aromatic carbons, and the aliphatic carbons of the methylene bridges all resonate at distinct chemical shifts, allowing for a complete assignment of the carbon framework. This detailed analysis helps in confirming the molecular conformation and connectivity of this compound. rsc.orgresearchgate.net
Table 1: Key NMR Data for this compound
| Technique | Key Observations | Interpretation |
| ¹H NMR | Signals in the aromatic region (δ 7.0-8.0 ppm), characteristic methylene proton signals. dlu.edu.vn | Confirms the presence of benzyl and dichlorophenyl groups, and the ester linkage. dlu.edu.vn |
| ¹³C NMR | Distinct resonances for carbonyl, aromatic, and aliphatic carbons. rsc.orgresearchgate.net | Provides a complete map of the carbon skeleton, confirming the overall molecular structure. rsc.orgresearchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular formula of this compound is C₂₃H₁₉Cl₂NO₄, corresponding to a molecular weight of approximately 444.31 g/mol . lgcstandards.comlgcstandards.comusbio.net High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, confirming the elemental composition. lgcstandards.comlgcstandards.com
Under mass spectrometric analysis, this compound undergoes characteristic fragmentation. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group and rearrangements. libretexts.orgmiamioh.edu In the case of this compound, the cleavage of the ester bond can lead to the formation of fragments corresponding to the benzyl group and the aceclofenac core. For instance, fragment ions at m/z 250 (related to the dichlorophenyl moiety) and m/z 215 (loss of a chlorine atom from the m/z 250 fragment) can be diagnostic. researchgate.net The observation of the molecular ion peak [M+H]⁺ at m/z 444 further confirms the identity of the compound. dlu.edu.vn
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Significance |
| Molecular Formula | C₂₃H₁₉Cl₂NO₄ lgcstandards.comusbio.net | Defines the elemental composition. |
| Molecular Weight | ~444.31 g/mol lgcstandards.comlgcstandards.comusbio.net | Confirms the overall mass of the molecule. |
| Accurate Mass | 443.0691 lgcstandards.comlgcstandards.com | Provides high-precision confirmation of the elemental formula. |
| Key Fragment Ions | m/z 250, 215 researchgate.net | Elucidates the fragmentation pattern and confirms structural features. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.
Key characteristic bands for this compound include:
N-H Stretching: A band around 3316-3362 cm⁻¹ is indicative of the secondary amine (N-H) group. dlu.edu.vnresearchgate.net
C=O Stretching: Strong absorption bands in the region of 1732-1760 cm⁻¹ are characteristic of the ester carbonyl (C=O) groups. dlu.edu.vnlibretexts.org
C-O Stretching: Bands in the 1000-1300 cm⁻¹ range are attributed to the C-O stretching of the ester linkages. orgchemboulder.com
Aromatic C=C Stretching: Absorptions around 1450-1600 cm⁻¹ correspond to the carbon-carbon double bonds within the aromatic rings. dlu.edu.vn
C-Cl Stretching: The presence of the dichlorophenyl group is confirmed by C-Cl stretching vibrations, typically observed in the fingerprint region below 800 cm⁻¹. dlu.edu.vn
A study on this compound identified characteristic IR peaks at 3361.9 cm⁻¹ (N-H), 1732.1 cm⁻¹ (C=O ester), 1504.5 and 1450.5 cm⁻¹ (C=C aromatic), 1193.9 and 1151.5 cm⁻¹ (C-O ester), and 756.1 cm⁻¹ (C-Cl). dlu.edu.vn
Chromatographic Methods for Purity Profiling and Quantification
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in the presence of related substances and impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for the purity profiling and quantification of aceclofenac and its derivatives. researchgate.netpensoft.net These methods offer high resolution, sensitivity, and reproducibility.
A typical reversed-phase HPLC (RP-HPLC) method for the analysis of aceclofenac and its impurities, including esters, would utilize a C18 or C8 column. researchgate.netasianpubs.org The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). pensoft.netasianpubs.org The pH of the mobile phase is a critical parameter that is optimized to achieve the best separation. pensoft.net
For instance, a validated RP-HPLC method for aceclofenac and its related impurities used a C18 column with an isocratic mobile phase of acetonitrile, methanol, and water (60:28:12), with the pH adjusted to 7.0. researchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, which for aceclofenac is around 275 nm. pensoft.netuspbpep.com These methods can be validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness. The limit of detection (LOD) and limit of quantification (LOQ) for related impurities are typically in the sub-microgram per milliliter range. researchgate.netpensoft.net
Table 3: Typical HPLC/UPLC Method Parameters for Aceclofenac and Related Esters
| Parameter | Typical Conditions |
| Column | C18 or C8, various dimensions researchgate.netasianpubs.org |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer pensoft.netasianpubs.org |
| Flow Rate | 0.8 - 1.0 mL/min researchgate.netpensoft.net |
| Detection | UV at ~275 nm pensoft.netuspbpep.com |
| Linearity Range | e.g., 0.2-8.0 µg/mL for aceclofenac researchgate.net |
| LOD/LOQ | Typically in the ng/mL to low µg/mL range researchgate.netpensoft.net |
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis
For the detection and identification of trace-level impurities and degradation products, hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed.
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for identifying unknown impurities by providing both retention time data and mass spectral information, which includes the molecular weight and fragmentation pattern of the eluting compounds. researchgate.net
GC-MS can also be used, but it may pose challenges for thermally labile compounds like aceclofenac, which can degrade in the heated injection port, leading to the formation of artifacts and making unambiguous identification difficult. dea.gov For instance, aceclofenac can undergo thermal decomposition, losing the glycolic acid moiety. dea.gov Therefore, LC-MS is often the preferred method for the analysis of aceclofenac and its esters. researchgate.net These advanced hyphenated techniques are crucial for comprehensive quality control and stability studies.
Method Validation for Analytical Procedures
The validation of analytical methods is crucial for ensuring that the measurements are reliable, accurate, and reproducible. For this compound, this involves a comprehensive assessment of various parameters as outlined by the International Council for Harmonisation (ICH) guidelines. irjmets.com
Specificity and Selectivity are the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. shijiebiaopin.netresearchgate.net In the context of this compound, analytical methods, particularly High-Performance Liquid Chromatography (HPLC), must demonstrate clear separation of the impurity F peak from aceclofenac and other related impurities (A, B, C, D, E, G, H, and I). researchgate.netdrugfuture.com The specificity of the method is often confirmed by demonstrating that there are no co-eluting peaks with the analyte of interest, which can be supported by peak purity data from photodiode array (PDA) detectors. shijiebiaopin.net
Detection Limits , specifically the Limit of Detection (LOD) and Limit of Quantitation (LOQ), are critical for determining the lowest concentration of this compound that can be reliably detected and quantified. These limits are essential for controlling the impurity at very low levels. For related impurities of aceclofenac, validated HPLC methods have demonstrated LOQ values in the range of 0.0138 to 0.370 μg/ml. researchgate.net Another study reported an LOD of 0.0692 μg/mL and an LOQ of 0.2076 μg/mL for aceclofenac analysis, showcasing the sensitivity of such methods. researchgate.net
Table 1: Detection and Quantitation Limits for Aceclofenac and its Impurities
| Parameter | Reported Value (μg/mL) | Analytical Method |
|---|---|---|
| Limit of Quantitation (LOQ) for Impurities | 0.0138 - 0.370 | RP-HPLC |
| Limit of Detection (LOD) for Aceclofenac | 0.0692 | RP-HPLC |
| Limit of Quantitation (LOQ) for Aceclofenac | 0.2076 | RP-HPLC |
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. irjmets.comshijiebiaopin.net For aceclofenac and its impurities, HPLC methods have demonstrated excellent linearity with correlation coefficients (r²) typically greater than 0.999 over a specified concentration range. irjmets.comnih.gov One study showed linearity for aceclofenac in the concentration range of 19.8–148.5 μg/mL. researchgate.net
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage of recovery is calculated. irjmets.comshijiebiaopin.net For aceclofenac and its related substances, recovery values are typically expected to be within 98-102%. researchgate.net Studies have reported mean recoveries for aceclofenac between 97.91% and 100.39%. researchgate.net
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). irjmets.comshijiebiaopin.net For the analysis of aceclofenac impurities, intraday and inter-analyst variations have been reported with a coefficient of variation of less than 3%. researchgate.net Another study on aceclofenac reported intraday and interday precision with %RSD values of 1.13 and 1.60, respectively. researchgate.net
Table 2: Linearity, Accuracy, and Precision Data for Aceclofenac Analytical Methods
| Validation Parameter | Typical Acceptance Criteria | Reported Findings for Aceclofenac |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.91% - 100.39% |
| Precision (% RSD) | ≤ 2.0% | Intraday: 1.13%, Interday: 1.60% |
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. shijiebiaopin.netcore.ac.uk For HPLC methods, these parameters can include mobile phase composition, pH, flow rate, and column temperature. researchgate.net Demonstrating robustness ensures that the method is reliable for routine use in a quality control environment. shijiebiaopin.net
Inter-Laboratory Transferability is the ability of an analytical method to be successfully transferred from one laboratory to another. This is a critical step in method validation, especially for products intended for global markets. researchgate.net Successful transfer confirms that the method is well-documented, and the results are reproducible across different laboratories, instruments, and analysts. core.ac.uk
Impurity Profiling and Regulatory Compliance
Impurity profiling is the identification and quantification of impurities in a drug substance. ijpsr.com For aceclofenac, this includes process-related impurities like this compound. researchgate.net
This compound is identified as Impurity F in the European Pharmacopoeia (EP). synzeal.comncats.io It is a process-related impurity that can be formed during the synthesis of aceclofenac. researchgate.netveeprho.com Specifically, it can be synthesized by the condensation of diclofenac (B195802) sodium with benzyl bromoacetate (B1195939). researchgate.net Its chemical name is Benzyl [[[2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxy]acetate. synzeal.com The identification and quantification of Impurity F are typically performed using a validated RP-HPLC method. irjmets.com
The establishment of well-characterized reference standards is fundamental for the accurate identification and quantification of impurities. lgcstandards.comlgcstandards.com Reference standards for Aceclofenac Impurity F are commercially available from various suppliers and are used for method development, validation, and routine quality control. synzeal.comavantorsciences.comsigmaaldrich.com These standards are often supplied with a Certificate of Analysis detailing their purity and characterization data. lgcstandards.comlgcstandards.com
Impurity limits are set by regulatory bodies like the European Pharmacopoeia to control the level of impurities in the final drug product. drugfuture.com For Aceclofenac Impurity F, the European Pharmacopoeia specifies a limit of not more than 0.2% (as determined by the area of the peak in the chromatogram). drugfuture.comncats.io Adherence to these limits is mandatory to ensure the quality and safety of aceclofenac. drugfuture.com
Table 3: Regulatory Limit for this compound (Impurity F)
| Impurity Name | Pharmacopoeia | Limit |
|---|---|---|
| Aceclofenac Impurity F | European Pharmacopoeia (EP) | ≤ 0.2% |
Degradation Pathways, Stability Kinetics, and Biotransformation of Aceclofenac Benzyl Ester
Hydrolytic Degradation Mechanisms of the Benzyl (B1604629) Ester Linkage
The benzyl ester linkage in aceclofenac (B1665411) benzyl ester is susceptible to hydrolysis, a chemical process where a water molecule cleaves the ester bond. This reaction breaks down the ester into its constituent carboxylic acid (aceclofenac) and benzyl alcohol. newdrugapprovals.orgorganic-chemistry.org The hydrolysis can be catalyzed by both acids and bases.
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester group. libretexts.org This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. libretexts.org The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of benzyl alcohol to yield the protonated carboxylic acid. libretexts.org Finally, deprotonation of the carboxylic acid regenerates the acid catalyst and forms aceclofenac. libretexts.org
Base-catalyzed hydrolysis, on the other hand, proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This also leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate anion and benzyl alcohol. Protonation of the carboxylate anion in a subsequent workup step yields aceclofenac.
The rate of hydrolysis is influenced by factors such as pH and temperature. Generally, ester hydrolysis is faster at higher temperatures and at pH values that are either strongly acidic or strongly alkaline. rjptonline.org
Forced Degradation Studies and Identification of Degradation Products
Forced degradation, or stress testing, is a critical component in pharmaceutical development. biomedres.usajpsonline.com It involves subjecting a drug substance to harsh conditions like acid, base, oxidation, heat, and light to accelerate its degradation. ajpsonline.comajptr.comscispace.com These studies help in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. biomedres.usajpsonline.com
For aceclofenac, forced degradation studies have shown that it is most susceptible to degradation under acidic and alkaline conditions. ajptr.com In one study, aceclofenac degraded by 32.68% under acidic conditions and 15.05% under alkaline conditions, while it was found to be relatively stable under neutral, oxidative, and photolytic stress. ajptr.com
The primary degradation product resulting from the hydrolysis of the ester linkage in aceclofenac benzyl ester is aceclofenac itself. newdrugapprovals.org Further degradation of aceclofenac can lead to the formation of other impurities, with diclofenac (B195802) being a significant one. researchgate.net The formation of diclofenac occurs through the cleavage of the ester side chain of aceclofenac. google.com Other potential process-related impurities and degradants of aceclofenac that have been identified include its methyl and ethyl esters. researchgate.netresearchgate.net
The identification and characterization of these degradation products are typically carried out using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). researchgate.netresearchgate.net
Photostability and Thermal Stability Assessments
Studies on aceclofenac have indicated that the drug is relatively resistant to photolytic degradation. ajptr.com A photodegradation kinetic study of aceclofenac showed that the reaction follows zero-order kinetics. ajrconline.org
Regarding thermal stability, while specific data on this compound is limited, information on aceclofenac suggests that it is generally stable under normal storage conditions. However, like most chemical compounds, it can degrade at elevated temperatures. The synthesis of this compound itself involves heating, for instance, reacting diclofenac and benzyl bromoacetate (B1195939) at 50°C. google.com
In Vitro and In Vivo Biotransformation Studies
Biotransformation refers to the chemical alteration of a substance, such as a drug, within a living organism. These studies are essential for understanding the metabolic fate of a compound.
Enzymatic Hydrolysis by Esterases in Biological Milieu
In the body, ester-containing compounds like this compound are primarily hydrolyzed by enzymes called esterases. biosynth.comnih.govontosight.ai These enzymes are widely distributed throughout the body, particularly in the liver, plasma, and small intestine. biosynth.comnih.govnih.gov Esterases catalyze the cleavage of the ester bond, leading to the formation of the corresponding carboxylic acid and alcohol. nih.govontosight.ai The hydrolysis of this compound by these enzymes would release aceclofenac and benzyl alcohol.
The rate and extent of enzymatic hydrolysis can vary depending on the specific esterase involved and the species being studied. For instance, the stability of the ester bond in aceclofenac has been shown to differ between rats and humans, with the bond being much more stable against human hepatic microsomal and cytosolic esterases. nih.gov This difference in esterase activity is a key factor in the species-dependent metabolism of aceclofenac. nih.gov
Characterization of Metabolic Products (e.g., Aceclofenac, Diclofenac)
Following the administration of aceclofenac, several metabolites have been identified in human plasma and urine. The primary metabolite is 4'-hydroxyaceclofenac (B13806639). nih.govnih.govdrugbank.com Aceclofenac itself is a major circulating component after administration. researchgate.net
Another significant metabolite is diclofenac, which is formed from the hydrolysis of aceclofenac. nih.govnih.govresearchgate.net Diclofenac is then further metabolized, primarily through hydroxylation, to form 4'-hydroxydiclofenac (B1664172) and 5-hydroxydiclofenac. nih.govdrugbank.com The conversion of aceclofenac to diclofenac is a more prominent metabolic pathway in rats than in humans. nih.gov
The metabolic pathways can be summarized as follows:
Aceclofenac is hydrolyzed to Diclofenac. nih.gov
Aceclofenac is hydroxylated to 4'-hydroxyaceclofenac. nih.govnih.gov
Diclofenac is hydroxylated to 4'-hydroxydiclofenac and 5-hydroxydiclofenac. nih.gov
4'-hydroxyaceclofenac can be hydrolyzed to 4'-hydroxydiclofenac. nih.gov
The enzyme primarily responsible for the hydroxylation of both aceclofenac and diclofenac is CYP2C9. nih.goveugenomic.com
Table 1: Major Metabolites of Aceclofenac
| Parent Compound | Metabolite | Metabolic Reaction | Key Enzymes |
|---|---|---|---|
| Aceclofenac | Diclofenac | Hydrolysis | Esterases |
| Aceclofenac | 4'-hydroxyaceclofenac | Hydroxylation | CYP2C9 |
| Diclofenac | 4'-hydroxydiclofenac | Hydroxylation | CYP2C9 |
| Diclofenac | 5-hydroxydiclofenac | Hydroxylation | CYP2C8, CYP2C18, CYP2C19, CYP2B6 |
Reaction Kinetics of Biotransformation
The kinetics of biotransformation describe the rate at which a drug is metabolized in the body. For aceclofenac, there are significant species differences in the kinetics of its hydrolysis to diclofenac.
In rats, the hydrolysis of aceclofenac is rapid and efficient. The Vmax (maximum reaction rate) for this reaction in rat hepatic microsomes is 2113 +/- 177 pmol/min/mg protein, with a KM (Michaelis constant, indicating substrate affinity) of 191 +/- 40 microM. nih.gov In rat liver cytosol, the Vmax is 479 +/- 37 pmol/min/mg protein and the KM is 75 +/- 22 microM. nih.gov
In contrast, the hydrolysis of aceclofenac is much slower in humans. The Vmax in human hepatic microsomes is only 27 +/- 10 pmol/min/mg protein, and the KM is 792 +/- 498 microM. nih.gov In human liver cytosol, the Vmax is 87 +/- 5 pmol/min/mg protein, and the KM is 218 +/- 30 microM. nih.gov These kinetic data demonstrate the significantly lower efficiency of human esterases in hydrolyzing aceclofenac compared to rat esterases. nih.gov
A compartmental modeling study of aceclofenac metabolism in humans found that the metabolism rate constant for 4'-hydroxyaceclofenac was much greater than that for diclofenac. nih.gov Furthermore, the generation rate constant of 4'-hydroxydiclofenac from diclofenac was greater than that of its generation from 4'-hydroxyaceclofenac. nih.gov
Table 2: Kinetic Parameters for Aceclofenac Hydrolysis by Liver Esterases
| Species | Liver Fraction | Vmax (pmol/min/mg protein) | KM (µM) |
|---|---|---|---|
| Rat | Microsomes | 2113 ± 177 | 191 ± 40 |
| Rat | Cytosol | 479 ± 37 | 75 ± 22 |
| Human | Microsomes | 27 ± 10 | 792 ± 498 |
Structure Activity Relationship Sar Investigations and Pharmacological Relevance of Benzyl Esters
Influence of Benzyl (B1604629) Ester Moiety on Molecular Interactions and Conformational Dynamics
The introduction of a benzyl ester moiety to the aceclofenac (B1665411) backbone significantly alters its molecular properties, which in turn influences its interactions and conformational flexibility. Esterification of the carboxylic acid group of aceclofenac with benzyl alcohol results in a molecule with markedly increased lipophilicity. nih.govresearchgate.net This enhanced lipophilic character is a prerequisite for improved solubility in organic solvents and can facilitate passage across biological membranes, a critical factor for the oral absorption of a drug. nih.govresearchgate.net
Comparative Pharmacological Evaluation of Aceclofenac Benzyl Ester Analogues
The pharmacological profile of this compound is best understood in the context of its parent compound, aceclofenac, and its primary active metabolite, diclofenac (B195802). As an ester prodrug, its primary role is to deliver the active drug following in vivo hydrolysis. nih.govresearchgate.net
Direct enzymatic inhibition data specifically for this compound is not extensively documented in scientific literature. However, its activity can be inferred from studies on aceclofenac and its metabolites. Aceclofenac itself is considered a weak inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) in short-term in vitro assays. nih.govnih.gov Its anti-inflammatory effect is largely attributed to its biotransformation into diclofenac, a potent inhibitor of both COX isoforms. nih.gov
Given that the bulky benzyl ester group would likely hinder the molecule's entry and proper orientation within the COX enzyme's active site, it is expected that this compound would exhibit even weaker direct inhibitory activity than aceclofenac itself. The molecule must first undergo hydrolysis to release aceclofenac, which is then converted to diclofenac to exert significant COX inhibition.
Below is a comparative table of IC₅₀ values for aceclofenac and its metabolites from in vitro studies, which provides a baseline for understanding the activity of its analogues.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Source |
| Aceclofenac | >100 | 0.77 | nih.gov |
| Aceclofenac | 7.3 | 3.0 | researchgate.net |
| 4'-hydroxyaceclofenac (B13806639) | >100 | 36 | nih.gov |
| Diclofenac | 0.6 | 0.04 | nih.gov |
| IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. |
Specific receptor binding profiles for this compound are not detailed in available research. The interaction of NSAIDs with their primary target, the COX enzymes, is well-characterized. Diclofenac, the active metabolite, binds within the hydrophobic channel of the COX enzyme, where its carboxylate group forms a critical ionic bond with a positively charged arginine residue (Arg120), effectively blocking the active site. drugbank.com
For this compound, the carboxylic acid group is masked by the benzyl moiety. This modification prevents the formation of the crucial ionic bond with Arg120. Furthermore, the steric hindrance from the large benzyl group would likely create unfavorable van der Waals clashes within the narrow active site channel, preventing effective binding. Therefore, this compound is not expected to be an effective ligand for the COX receptor until it is hydrolyzed.
Computational Chemistry and Molecular Dynamics Simulations for SAR Elucidation
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the structure-activity relationships of drug molecules. simulations-plus.comuclan.ac.uk While specific computational studies on this compound are not prominent, the methodologies have been applied to aceclofenac and its derivatives. simulations-plus.comuclan.ac.uk
Molecular docking simulations could be employed to predict the binding affinity of this compound with COX-1 and COX-2 enzymes. Such a study would likely predict a low binding score and unfavorable binding energy due to the steric clash of the benzyl group within the enzyme's active site, reinforcing the hypothesis that it is a poor direct inhibitor. simulations-plus.com
Molecular dynamics simulations could further investigate the stability of the ligand-enzyme complex. uclan.ac.uk An MD simulation would likely show that this compound does not form a stable complex within the COX active site, unlike diclofenac. These computational approaches can provide a rational, atom-level explanation for why esterification renders the molecule inactive until metabolized, providing valuable insights into the design of prodrugs. scholaris.ca
Investigation of Potential Chondroprotective or Other Cellular Effects Distinct from Aceclofenac
Aceclofenac has demonstrated beneficial effects on cartilage metabolism, which are not solely dependent on prostaglandin (B15479496) synthesis inhibition. researchgate.net Studies have shown that aceclofenac can stimulate the synthesis of glycosaminoglycans in osteoarthritic cartilage. researchgate.netnafdac.gov.ng Notably, its major metabolite, 4'-hydroxyaceclofenac, is believed to contribute significantly to these chondroprotective properties by suppressing the production of pro-matrix metalloproteinases and the release of proteoglycans from cartilage cells. researchgate.netnih.gov
There is no evidence in the current literature to suggest that this compound possesses unique or distinct chondroprotective or other cellular effects separate from those of aceclofenac or its metabolites. It is plausible that any chondroprotective activity observed following the administration of this compound would be an indirect result of its hydrolysis to aceclofenac and subsequent metabolism to 4'-hydroxyaceclofenac. The benzyl ester form itself is unlikely to interact with the cellular pathways involved in cartilage matrix synthesis until it is biochemically processed.
Exploration of Advanced Drug Delivery Systems and Prodrug Strategies
Design Rationale for Benzyl (B1604629) Ester Prodrugs to Enhance Pharmacokinetic Properties
The primary rationale for designing a benzyl ester prodrug of aceclofenac (B1665411) is to transiently mask the free carboxylic acid group, which is a common structural feature of NSAIDs pharmascholars.com. This chemical modification is intended to enhance the drug's pharmacokinetic properties through several mechanisms.
Increased Lipophilicity : Esterification of the acidic carboxyl group with a benzyl moiety increases the molecule's lipophilicity (fat solubility) nih.govscirp.org. Enhanced lipophilicity can facilitate the passive diffusion of the drug across biological membranes, such as the gastrointestinal tract, potentially leading to improved oral absorption scirp.org. Studies on other NSAIDs, like ibuprofen (B1674241), have explored the benzyl ester prodrug approach as a promising way to modify physicochemical properties nih.gov.
Reduced Gastric Irritation : The free carboxylic acid group in many NSAIDs is associated with direct irritation of the gastric mucosa pharmascholars.com. By masking this group, the prodrug is less likely to cause local irritation in the stomach. The ester linkage is designed to remain stable in the acidic environment of the stomach and then undergo hydrolysis in the systemic circulation or tissues to release the active aceclofenac nih.gov.
The synthesis of aceclofenac benzyl ester can be achieved through the reaction of diclofenac (B195802) with benzyl acetate (B1210297) bromide . This prodrug approach represents a targeted strategy to refine the therapeutic performance of the parent molecule by optimizing its absorption and distribution characteristics slideshare.net.
Formulation Strategies for Controlled Release and Targeted Delivery
Beyond the prodrug approach, advanced formulation strategies are critical for optimizing the delivery of aceclofenac. These methods aim to control the release rate of the drug and target its delivery to specific sites, thereby prolonging its therapeutic effect and improving patient compliance umpr.ac.idjocpr.com.
Polymeric nanocarriers and micellar systems are at the forefront of advanced drug delivery, offering platforms for the sustained and targeted release of drugs like aceclofenac.
Polymeric Nanoparticles : Encapsulating aceclofenac in polymeric nanoparticles (NPs) can enhance its stability and bioavailability while enabling sustained release pharmaexcipients.com. In one study, aceclofenac-loaded polymeric NPs were fabricated using a nanoprecipitation method and incorporated into a hydrogel for transdermal delivery. The optimized nanoparticles had a particle size of 141.1 nm and an entrapment efficiency of 87% plu.mx. These NPs provided a sustained release profile, with 20% drug release at pH 5.5 and 40% at pH 7.4 over 24 hours, suggesting a promising approach for managing inflammatory conditions like rheumatoid arthritis pharmaexcipients.complu.mx.
Micellar Systems : Micelles, which are self-assembling amphiphilic structures, can be used to carry hydrophobic drugs like aceclofenac acs.org. Amphiphilic chitosan-based micelles have been explored as carriers for aceclofenac to enhance its bioavailability and prolong its release. These pH-responsive polymeric micelles demonstrated a faster and more complete release of aceclofenac (94% after 480 minutes) compared to the free drug (59.56% after 480 minutes) acs.org. Another approach involved using solidified reverse micellar solutions (SLMs-SRMS) to improve bioavailability and control drug release, showing a significant inhibitory effect in anti-inflammatory studies nih.gov.
Table 1: Characteristics of Nanocarrier Systems for Aceclofenac Delivery
| Delivery System | Key Findings | Reference |
|---|---|---|
| Polymeric Nanoparticles (in Hydrogel) | Particle Size: 141.1 nm; Entrapment Efficiency: 87%; Sustained release over 24 hours. | plu.mx |
| Amphiphilic Chitosan Micelles | Demonstrated pH-responsive release; Achieved 94% drug release in 480 minutes. | acs.org |
| Solid Lipid Microparticles (Reverse Micellar Solution) | Showed delayed drug release and significant anti-inflammatory activity (up to 90% inhibition). | nih.gov |
Topical delivery is an attractive alternative to oral administration for aceclofenac, as it can provide localized anti-inflammatory effects while minimizing systemic side effects ijddr.in. The primary challenge in topical delivery is overcoming the skin's barrier function, particularly the stratum corneum .
Advanced Formulations : Various novel drug delivery systems have been developed to enhance the topical delivery of aceclofenac, including nanoemulsions, microemulsions, liposomes, and organogels nih.govresearchgate.net. Nanoemulsions, in particular, have shown significant potential for transdermal drug delivery, with studies reporting enhanced skin permeability and superior anti-inflammatory efficacy compared to conventional gels nih.gov. Emulgels, which combine an emulsion and a gel, have also been developed to improve skin penetration and stability .
Permeation Enhancers : To improve the flux of aceclofenac across the skin, chemical permeation enhancers are often incorporated into topical formulations imrpress.com. These enhancers work by reversibly disrupting the structure of the stratum corneum. Studies have investigated various enhancers, including:
Terpenes : d-limonene has been shown to have a greater permeation enhancement effect compared to other enhancers like surfactants imrpress.comimrpress.com.
Surfactants : Nonionic surfactants such as Span 20 have been used to increase drug permeation imrpress.comimrpress.com.
Fatty Acids : Oleic acid has been identified as a promising carrier for enhancing the permeability and solubility of aceclofenac innovareacademics.inscholarsresearchlibrary.com.
Alkaloids : Piperine has been found to enhance the transdermal permeation of aceclofenac by partially extracting skin lipids and interacting with keratin (B1170402) innovareacademics.in.
The use of these enhancers in transdermal films has resulted in prolonged drug permeation, with up to 93.4% of the drug being released over 24 hours imrpress.com.
Bioavailability and Pharmacokinetic Modulation Studies of Ester-Based Formulations
The ultimate goal of creating ester prodrugs and advanced formulations is to modulate the bioavailability and pharmacokinetic profile of aceclofenac. While direct pharmacokinetic data on this compound is limited, studies on other ester-based formulations and advanced delivery systems for aceclofenac provide strong evidence of the potential for significant pharmacokinetic modulation.
Transdermal nanoemulsion formulations of aceclofenac have been shown to dramatically increase bioavailability compared to oral administration. A comparative pharmacokinetic study in rats found that transdermally applied nanoemulsion and nanoemulsion gel resulted in a 2.95-fold and 2.60-fold increase in bioavailability, respectively, compared to an oral tablet formulation . This highlights the potential of bypassing hepatic first-pass metabolism to enhance systemic drug levels.
Another study focused on transfersomes, which are ultra-deformable vesicles, incorporated into a gel for topical application. This formulation enhanced the permeability of aceclofenac by 14-fold compared to a marketed gel, indicating a significant potential for increased local and systemic availability nih.gov. Similarly, polymeric nanoparticles loaded into a transdermal hydrogel achieved a desired permeation flux of 1200 μg/cm² over 24 hours plu.mx.
Table 2: Comparative Pharmacokinetic Parameters of Aceclofenac Formulations
| Formulation | Route | Cmax (μg/mL) | Tmax (h) | Relative Bioavailability Increase | Reference |
|---|---|---|---|---|---|
| Marketed Tablet | Oral | 10.2 ± 3.4 | 2.0 ± 0.15 | Baseline | |
| Nanoemulsion | Transdermal | 9.4 ± 1.1 | 6.0 ± 0.31 | 2.95-fold | |
| Nanoemulsion Gel | Transdermal | 8.8 ± 0.89 | 8.0 ± 0.54 | 2.60-fold | |
| Test Tablet (F-15) | Oral | 8.629 ± 1.251 | 2.708 ± 0.211 | Bioequivalent to reference | nih.gov |
| Reference Tablet | Oral | 8.478 ± 0.913 | 2.895 ± 0.281 | Baseline | nih.gov |
These findings collectively suggest that an ester-based formulation, such as this compound, particularly when combined with an advanced delivery system, holds significant promise for modulating the pharmacokinetic profile to achieve enhanced bioavailability and a more favorable therapeutic outcome.
Emerging Research Directions and Future Perspectives for Aceclofenac Benzyl Ester
Development of Novel Synthetic Pathways with Enhanced Sustainability
The traditional synthesis of Aceclofenac (B1665411) Benzyl (B1604629) Ester often involves the reaction of a diclofenac (B195802) salt with a benzyl haloacetate, a method that can utilize harsh solvents and require significant energy input. google.comgoogle.com A described method involves reacting diclofenac and N,N-dimethylformamide (DMF) with benzyl bromoacetate (B1195939), followed by heating, purification, and recrystallization. google.com Future research is pivoting towards greener, more sustainable synthetic methodologies aimed at reducing environmental impact, improving safety, and increasing efficiency.
Key areas of development include:
Enzymatic Synthesis: Biocatalysis, using enzymes like lipases or esterases, presents a highly specific and environmentally benign alternative to traditional chemical synthesis. Research into the enzymatic hydrolysis of NSAID esters has demonstrated the potential of enzymes to work on these structures. mdpi.com This principle can be reversed for synthesis, offering a pathway that operates under mild conditions, reduces by-product formation, and utilizes biodegradable catalysts.
Ultrasound-Assisted Synthesis: The application of ultrasound in chemical reactions, known as sonochemistry, can enhance reaction rates and yields. An ultrasound-promoted synthesis for Aceclofenac has been reported, suggesting a promising sustainable approach for its ester derivatives as well. dntb.gov.ua This method can lead to significantly reduced reaction times and lower energy consumption.
Microwave-Assisted Synthesis: Similar to sonochemistry, microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, often with improved yields and cleaner reaction profiles. Studies on other NSAIDs have shown the successful use of microwave irradiation for esterification. rsc.org
Green Solvents: A major focus of sustainable chemistry is the replacement of volatile and often toxic organic solvents like DMF with greener alternatives. These include water, supercritical fluids (like CO2), or bio-based solvents, which reduce the environmental footprint and operational hazards of the synthesis process.
These novel pathways aim to align the production of Aceclofenac Benzyl Ester with the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of renewable resources.
Application of Advanced Analytical Techniques for Comprehensive Impurity Profiling
This compound is recognized as a specified impurity (Impurity F) in the synthesis of Aceclofenac. biosynth.com Therefore, its detection and quantification are crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API). The field of pharmaceutical analysis is continuously evolving, with advanced analytical techniques offering unprecedented sensitivity and specificity for comprehensive impurity profiling.
Future research will focus on the application of these sophisticated methods to characterize and quantify this compound and other related substances.
| Analytical Technique | Application in Impurity Profiling of this compound |
| High-Performance Liquid Chromatography (HPLC) | A foundational technique used to separate, identify, and quantify each component in a mixture. It is instrumental in detecting process-related impurities and degradation products. |
| Ultra-Performance Liquid Chromatography (UPLC) | An evolution of HPLC that uses smaller particle sizes in the column, allowing for faster, more sensitive, and higher-resolution separations. It is particularly valuable for resolving complex mixtures of impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A powerful hyphenated technique that combines the separation power of LC with the mass analysis capabilities of MS. It is highly effective for the structural elucidation and characterization of unknown impurities, even at trace levels. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for the analysis of volatile impurities that may be present from the synthesis process, such as residual solvents. |
| High-Performance Thin-Layer Chromatography (HPTLC) | A modern adaptation of TLC that offers better separation efficiency and detection limits. It can be used for preliminary screening and quantification of impurities in a cost-effective manner. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | An indispensable tool for the definitive structural characterization of isolated impurities, providing detailed information about the molecular structure. |
This table is based on information from multiple sources discussing modern analytical techniques for pharmaceutical impurity profiling.
The integration of these techniques allows for a complete impurity profile, which is essential for meeting stringent regulatory requirements and ensuring the safety and efficacy of pharmaceutical products.
In-depth Mechanistic Studies of Biotransformation and Physiological Impact
Understanding how this compound is processed by the body (biotransformation) is critical to predicting its physiological effects. As an ester prodrug, it is anticipated to undergo hydrolysis to release the active parent drug, Aceclofenac. One study notes that Aceclofenac is rapidly hydrolyzed by esterases in the small intestine. biosynth.com Further research on other Aceclofenac ester prodrugs has shown they possess good stability in acidic environments (like the stomach) but are susceptible to hydrolysis at the pH of the intestines. nih.gov
Based on this, the likely biotransformation pathway for this compound is:
Ester Hydrolysis: Following administration, the ester bond is cleaved by esterase enzymes, which are abundant in the plasma and tissues like the liver and intestines. This reaction would release Aceclofenac and Benzyl Alcohol.
Metabolism of Aceclofenac: The released Aceclofenac is then metabolized. It is known to be a prodrug of diclofenac, with studies showing its rapid conversion to diclofenac in vivo. up.ac.za The metabolism is primarily mediated by the CYP2C9 enzyme, leading to hydroxylated metabolites which are then excreted. nih.govdrugbank.com
Metabolism of Benzyl Alcohol: The released Benzyl Alcohol is oxidized to Benzoic Acid, which is then conjugated with glycine (B1666218) to form Hippuric Acid and excreted in the urine.
Rational Design of Derivatives for Specific Therapeutic Targets
The chemical structure of this compound serves as a valuable template for the rational design of new chemical entities with tailored therapeutic properties. By modifying the benzyl or Aceclofenac portions of the molecule, researchers can aim to create derivatives with enhanced efficacy, improved safety profiles, or novel mechanisms of action. This "active splicing" strategy has shown promise in drug discovery. biosynth.com
Future research in this area could explore the following strategies:
| Derivative Design Strategy | Therapeutic Goal | Rationale |
| Substitution on the Benzyl Ring | Enhanced tissue targeting, altered lipophilicity | Adding specific functional groups to the benzyl ring can change the molecule's physicochemical properties, potentially directing it toward specific tissues or altering its absorption and distribution. |
| Hybrid Drugs (Mutual Prodrugs) | Dual therapeutic action, reduced side effects | Covalently linking Aceclofenac (via the ester) to another pharmacologically active agent. For example, linking it to a gastro-protective agent could reduce NSAID-induced gastric irritation. nih.gov |
| Targeted Ester Moieties | Site-specific drug release | Replacing the benzyl group with an ester moiety that is specifically cleaved by an enzyme overexpressed at a site of inflammation (e.g., in arthritic joints). This would concentrate the active drug where it is most needed. |
| Bioisosteric Replacement | Improved potency or metabolic stability | Replacing parts of the molecule with bioisosteres (chemical groups with similar physical or chemical properties) to fine-tune its interaction with biological targets like COX enzymes. nih.gov |
The synthesis of various ester derivatives of NSAIDs like naproxen (B1676952) and ibuprofen (B1674241) has been shown to successfully modulate their analgesic and anti-inflammatory activities. rsc.orgbanglajol.info This precedent supports the potential for creating novel and improved therapeutics through the rational design of this compound derivatives.
Integration of Omics Technologies in Understanding Metabolic Fate
The complete understanding of a drug's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—is a complex puzzle. The integration of "omics" technologies offers a systems-biology approach to solving it. These high-throughput techniques can provide a holistic view of the molecular changes that occur in response to a compound like this compound.
Future perspectives in this domain include:
Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, biofluids, or tissues. By analyzing the metabolic profile of a biological system after administration of this compound, researchers can identify all resulting metabolites, elucidate novel metabolic pathways, and gain insights into the drug's mechanism of action and potential off-target effects. nih.gov
Proteomics: This involves the large-scale study of proteins. Proteomics can be used to identify the specific enzymes (e.g., esterases, cytochrome P450s) that interact with and metabolize this compound. It can also reveal changes in protein expression that might indicate the drug's therapeutic or toxic effects at a molecular level.
Transcriptomics: This technique analyzes the complete set of RNA transcripts in a cell. It can show how this compound might alter gene expression, providing clues about its influence on cellular pathways related to inflammation, pain, and metabolism.
By integrating data from these different omics platforms, researchers can build comprehensive models of the drug's metabolic fate and its system-wide biological impact. banglajol.info This integrated approach is crucial for advancing from a simple pharmacokinetic profile to a deep, mechanistic understanding of the compound's behavior in a biological system, paving the way for more personalized and effective medicine.
Q & A
Q. What are the established synthetic pathways for producing Aceclofenac Benzyl Ester, and what purification methods ensure high yield and purity?
this compound is synthesized via the reaction of Diclofenac Sodium with BenzylChloro Acetate, forming a benzyl ester intermediate. Subsequent hydrogenation reduces this intermediate to crude aceclofenac, which is purified using charcoal treatment in ethyl acetate to remove impurities. Final steps include filtration and vacuum drying to achieve pharmaceutical-grade purity .
Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound and its metal complexes?
- FTIR spectroscopy : Key peaks include C=O ester stretches (1716–1733 cm⁻¹), which shift upon metal coordination, and C-N stretches (1450–1463 cm⁻¹).
- UV-Vis spectroscopy : Broad absorption at 269–281 nm corresponds to π→π* transitions in aromatic and heterocyclic systems. Discrepancies in peak positions between free ligand and metal complexes confirm structural modifications .
Q. How can researchers identify and quantify impurities in this compound formulations?
Impurities like Aceclofenac Isopropyl Ester are detected via HPLC with UV detection or LC-MS. Method validation includes specificity testing against known impurities (e.g., Clopidogrel Alcohol, Androst-5-ene-3beta,17beta-diol 17-Benzoate) and establishing limits per ICH guidelines .
Q. What preclinical toxicity assessments are recommended for this compound?
Standard Draize tests on rabbit skin (100 mg/24h) indicate moderate irritation severity. Acute toxicity studies should follow OECD protocols, while genotoxicity screening (Ames test) evaluates mutagenic potential .
Q. How does the benzyl ester group influence the stability of Aceclofenac under varying pH conditions?
Benzyl esters are hydrolytically stable in acidic conditions but degrade in alkaline media. Accelerated stability studies (40°C/75% RH) coupled with HPLC monitoring can quantify degradation products like free diclofenac .
Advanced Research Questions
Q. How can mathematical models like Korsmeyer-Peppas elucidate the drug release mechanism from this compound formulations?
The Korsmeyer-Peppas model uses the release exponent (n):
Q. What experimental design strategies optimize this compound microsphere formulations?
Response Surface Methodology (RSM) with Box-Behnken Design (BBD) optimizes variables like polymer ratio (X₁), crosslinker concentration (X₂), and drug loading (X₃). A quadratic model (Y = B₀ + ΣBᵢXᵢ + ΣBᵢⱼXᵢXⱼ + ΣBᵢXᵢ²) predicts responses (e.g., encapsulation efficiency) with Design Expert software .
Q. How do this compound-metal complexes alter pharmacological activity compared to the free ligand?
Coordination with Mn(II) or Co(II) enhances anti-inflammatory efficacy by modulating COX-2 inhibition. Comparative bioassays (e.g., carrageenan-induced paw edema in rats) quantify potency, while ESR spectroscopy confirms metal-ligand binding .
Q. How should researchers address contradictions in drug release profiles across different this compound formulations?
Contradictions may arise from excipient interactions (e.g., gellan gum vs. linseed gum). Replicate studies under standardized conditions (pH 7.4, 37°C) and apply ANOVA to identify significant variables (p < 0.05). Cross-validate using multiple dissolution models (zero-order, Higuchi) .
Q. What comparative analytical approaches differentiate this compound from structurally similar esters (e.g., methyl or ethyl esters)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
